molecular formula C11H11BrN2O B1199591 4-Bromoantipyrine CAS No. 5426-65-3

4-Bromoantipyrine

Katalognummer: B1199591
CAS-Nummer: 5426-65-3
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: QYWWSDVPNCBSIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromoantipyrine can be synthesized through the bromination of antipyrine. A common method involves the reaction of antipyrine with N-bromosuccinimide in dichloromethane at room temperature. The reaction proceeds as follows :

  • Dissolve antipyrine in dichloromethane.
  • Add N-bromosuccinimide portionwise to the solution while stirring.
  • Allow the reaction to proceed at room temperature for 30 minutes.
  • Quench the reaction with a saturated aqueous solution of potassium carbonate.
  • Extract the organic layer with ethyl acetate.
  • Wash the organic layer with water and dry over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure to obtain the crude product.
  • Purify the product using silica column chromatography to yield this compound with a 90% yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and high yield. The purification steps are also scaled up, often involving automated chromatography systems.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromoantipyrine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, forming antipyrine.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted antipyrine derivatives.

    Oxidation Reactions: Products include oxides or other oxidized derivatives.

    Reduction Reactions: The primary product is antipyrine.

Wissenschaftliche Forschungsanwendungen

4-Bromoantipyrine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Bromoantipyrine is primarily based on its ability to interact with biological molecules. It is thought to inhibit enzymes involved in prostaglandin synthesis, similar to antipyrine. This inhibition increases the pain threshold and reduces inflammation . The compound targets cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins .

Vergleich Mit ähnlichen Verbindungen

    Antipyrine: The parent compound, lacking the bromine atom.

    4-Aminoantipyrine: Contains an amino group instead of a bromine atom.

    4-Chloroantipyrine: Contains a chlorine atom instead of a bromine atom.

Comparison:

Eigenschaften

IUPAC Name

4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWWSDVPNCBSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202616
Record name 4-Bromoantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-65-3
Record name 4-Bromoantipyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromoantipyrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromoantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoantipyrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromoantipyrine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND27C4CND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoantipyrine
Reactant of Route 2
Reactant of Route 2
4-Bromoantipyrine
Reactant of Route 3
4-Bromoantipyrine
Reactant of Route 4
4-Bromoantipyrine
Reactant of Route 5
Reactant of Route 5
4-Bromoantipyrine
Reactant of Route 6
Reactant of Route 6
4-Bromoantipyrine
Customer
Q & A

Q1: What is the primary use of 4-Bromoantipyrine in scientific research?

A1: this compound serves as a precursor in the synthesis of radiopharmaceuticals, specifically for the preparation of 4-[⁸²Br]Bromoantipyrine and 4-[¹³¹I]Iodoantipyrine. [] These radiolabeled compounds are valuable tools for measuring cerebral blood flow. []

Q2: Are there alternative methods for synthesizing the radiolabeled antipyrine derivatives?

A2: Yes, several methods exist for synthesizing 4-[⁸²Br]Bromoantipyrine, including the melt method, isotopic exchange in acidic medium, and a silica gel-catalyzed method. [] The melt method demonstrates the highest radiochemical yield (approximately 90%). [] Similarly, 4-[¹³¹I]Iodoantipyrine can be synthesized using these methods, achieving even higher radiochemical yields than its bromine counterpart. []

Q3: How does the silica gel-catalyzed method influence the radiochemical yield of 4-[¹³¹I]Iodoantipyrine?

A3: The radiochemical yield in the silica gel-catalyzed method depends primarily on the reaction time between antipyrine and the [¹³¹I]NaI solution. Interestingly, the contact time between the antipyrine-[¹³¹I]NaI solution and silica gel doesn't significantly impact the yield. [] Researchers propose that I₂ or I⁺ acts as an intermediate in this reaction. []

Q4: Why is 4-Iodoantipyrine (4-IAP) labeled with Iodine-123 considered a potential radiopharmaceutical?

A4: 4-Iodoantipyrine labeled with Iodine-123 (4-IAP (I-123)) is proposed as a radiopharmaceutical for directly imaging regional cerebral perfusion. [, ] This application demands a dependable source of the labeled compound for routine clinical use. [, ]

Q5: How is 4-IAP (I-123) prepared for radiopharmaceutical use?

A5: 4-IAP (I-123) can be prepared through an exchange reaction between Na¹²³I and either this compound (4-BrAP) or 4-IAP itself. [, ] This exchange occurs in an aqueous acidic solution with heating. [, ] A reliable kit method utilizes an H₃PO₄ buffer system at a pH of 2.5 during the labeling process. [, ] Subsequently, NaOH is added to adjust the pH to 7.0, creating a convenient and consistent method for routine 4-IAP (I-123) preparation from commercially available Na¹²³I. [, ]

  1. Robinson Jr, G. D., et al. (1982). Kit Method of Preparation of 4-Iodoantipyrine (I-123) from Na123I: Concise Communication. Journal of Nuclear Medicine, 23(12), 1099–1102.
  2. Lin, T. K., et al. (1982). Kit method of preparation of 4-Iodoantipyrine (I-123) from Na123I: concise communication. Journal of Nuclear Medicine, 23(12), 1099–1102.
  3. Lu, S.-Y., et al. (1990). A comparative study of the preparation of radioactive 4‐bromoantipyrine and 4‐iodoantipyrine for the measurement of cerebral blood flow. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1191–1201.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.